molecular formula C15H16ClN3O2 B6772404 [3-(2-chlorophenyl)-1H-pyrazol-5-yl]-(oxazepan-2-yl)methanone

[3-(2-chlorophenyl)-1H-pyrazol-5-yl]-(oxazepan-2-yl)methanone

Cat. No.: B6772404
M. Wt: 305.76 g/mol
InChI Key: NUPRNHYNFKLCPN-UHFFFAOYSA-N
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Description

[3-(2-chlorophenyl)-1H-pyrazol-5-yl]-(oxazepan-2-yl)methanone is a complex organic compound that features a pyrazole ring substituted with a 2-chlorophenyl group and an oxazepane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(2-chlorophenyl)-1H-pyrazol-5-yl]-(oxazepan-2-yl)methanone typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrazole ring, followed by the introduction of the 2-chlorophenyl group. The final step involves the formation of the oxazepane ring through cyclization reactions under specific conditions, such as the use of strong bases or acids as catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability and cost-effectiveness. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

[3-(2-chlorophenyl)-1H-pyrazol-5-yl]-(oxazepan-2-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenyl group, using reagents like sodium hydroxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium hydroxide or potassium tert-butoxide in aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, [3-(2-chlorophenyl)-1H-pyrazol-5-yl]-(oxazepan-2-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding. Its structural features make it a valuable tool for investigating the biochemical pathways involving pyrazole and oxazepane derivatives.

Medicine

In medicinal chemistry, this compound has potential applications as a pharmacophore for the development of new drugs. Its ability to interact with specific biological targets makes it a candidate for therapeutic agents in treating various diseases.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of [3-(2-chlorophenyl)-1H-pyrazol-5-yl]-(oxazepan-2-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to changes in their activity or function. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    [3-(2-chlorophenyl)-1H-pyrazol-5-yl]-(oxazepan-2-yl)methanone: shares similarities with other pyrazole and oxazepane derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

[3-(2-chlorophenyl)-1H-pyrazol-5-yl]-(oxazepan-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClN3O2/c16-12-7-3-2-6-11(12)13-10-14(18-17-13)15(20)19-8-4-1-5-9-21-19/h2-3,6-7,10H,1,4-5,8-9H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUPRNHYNFKLCPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(OCC1)C(=O)C2=CC(=NN2)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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